molecular formula C15H20O3 B1326095 Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate CAS No. 31419-99-5

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Cat. No.: B1326095
CAS No.: 31419-99-5
M. Wt: 248.32 g/mol
InChI Key: OQXWCPFTGVPFQX-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester group, a trimethylphenyl group, and a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s hard to define a “mechanism of action” for this compound .

Future Directions

The study and application of organic compounds like this one is a vast field with many potential future directions. These could include the synthesis of new compounds with similar structures, the study of their reactivity, or their use in the development of pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

    Reduction: Ethyl 4-(2,4,6-trimethylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains a phosphinate group instead of a butanoate backbone.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and is used as a photoinitiator.

Uniqueness

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWCPFTGVPFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645855
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31419-99-5
Record name Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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